molecular formula C26H25N3O4 B2614176 N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide CAS No. 1029765-35-2

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide

Cat. No.: B2614176
CAS No.: 1029765-35-2
M. Wt: 443.503
InChI Key: PUCFPCRZHKJRSZ-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide is a complex organic compound with a molecular formula of C25H26N2O4. This compound is notable for its unique structure, which includes an indole core, a dimethoxyphenyl group, and a methylbenzamido group. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole core reacts with a dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Methylbenzamido Group: The methylbenzamido group can be attached through an amide coupling reaction, where the indole derivative reacts with 3-methylbenzoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens, nitro groups, or other substituents can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro derivatives.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives.

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

N-[(3,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and potential biological activities of this compound, distinguishing it from other related compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-[(3-methylbenzoyl)amino]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-16-7-6-8-18(13-16)25(30)29-23-19-9-4-5-10-20(19)28-24(23)26(31)27-15-17-11-12-21(32-2)22(14-17)33-3/h4-14,28H,15H2,1-3H3,(H,27,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCFPCRZHKJRSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(NC3=CC=CC=C32)C(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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